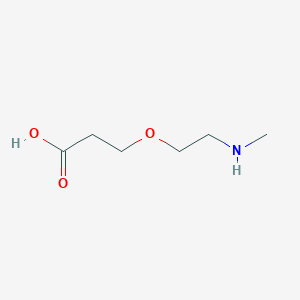

Methylamino-PEG1-acid

Descripción general

Descripción

Methylamino-PEG1-acid is a polyethylene glycol-based linker containing a carboxylic acid group and a methylamine group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The methylamine group is reactive with carboxylic acids and carbonyl compounds (such as ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG1-acid typically involves the reaction of a polyethylene glycol derivative with a methylamine source.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .

Análisis De Reacciones Químicas

Types of Reactions: Methylamino-PEG1-acid undergoes various chemical reactions, including:

Amide Bond Formation: Reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.

Common Reagents and Conditions:

EDC or HATU: Used as activators for amide bond formation.

Carbonyl Compounds: Such as ketones and aldehydes, which react with the methylamine group.

Major Products:

Amides: Formed from the reaction with primary amines.

Substituted Products: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

- Bioconjugation : Methylamino-PEG1-acid serves as an effective linker for synthesizing complex molecules and bioconjugates. Its ability to form stable amide bonds with proteins or peptides allows researchers to create targeted conjugates for various studies .

- Synthesis of PROTACs : In the development of proteolysis-targeting chimeras (PROTACs), this compound facilitates the connection of ligands that selectively degrade target proteins, thereby influencing cellular processes.

Biology

- Protein Modification : The compound is employed to modify proteins for improved stability and functionality. By linking therapeutic agents to proteins, this compound enhances their bioavailability and efficacy in biological systems .

- Cellular Targeting : this compound can be used to tag proteins for selective degradation via the ubiquitin-proteasome system, impacting cellular signaling pathways and protein levels within cells.

Medicine

- Drug Delivery Systems : The hydrophilic nature of this compound improves the solubility and circulation time of therapeutic agents in drug delivery applications. This property is crucial for enhancing the pharmacokinetics of poorly soluble drugs .

- Therapeutic Agents : It is also used in the formulation of peptide-based therapeutics, where it contributes to improved pharmacodynamic profiles by stabilizing the peptides against enzymatic degradation .

Material Science

- Hydrogels : this compound is utilized in the production of hydrogels that exhibit biocompatibility and reduced non-specific binding. These materials are important for biomedical applications such as drug delivery matrices and tissue engineering scaffolds .

Case Study 1: PROTAC Development

A study demonstrated the use of this compound in synthesizing PROTACs that effectively targeted specific proteins for degradation. The incorporation of this linker improved the selectivity and efficiency of protein degradation compared to traditional methods.

Case Study 2: Drug Formulation

In a clinical setting, researchers utilized this compound to enhance the solubility of a poorly water-soluble anticancer drug. The modified drug showed increased bioavailability and prolonged circulation time in vivo, leading to improved therapeutic outcomes.

Mecanismo De Acción

Methylamino-PEG1-acid acts as a linker molecule, facilitating the connection of various functional groups. In the context of PROTACs, it connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This connection enables the ubiquitin-proteasome system to selectively degrade the target protein, thereby modulating its activity within the cell .

Comparación Con Compuestos Similares

- Methylamino-PEG2-acid

- Methylamino-PEG4-acid

- Methylamino-PEG-t-butyl ester

- Azido-PEG-methylamine

- Propargyl-PEG-methylamine

- Hydroxy-PEG-methylamine

Comparison: Methylamino-PEG1-acid is unique due to its specific chain length and functional groups, which provide distinct solubility and reactivity properties. Compared to longer chain derivatives like Methylamino-PEG2-acid and Methylamino-PEG4-acid, this compound offers a shorter linker length, which can be advantageous in certain applications where minimal spatial separation between functional groups is desired .

Propiedades

IUPAC Name |

3-[2-(methylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.